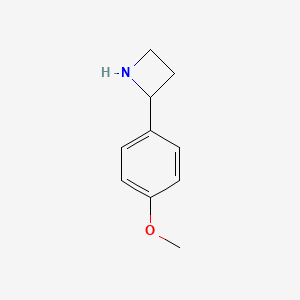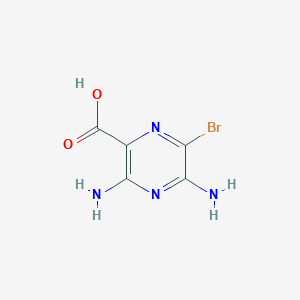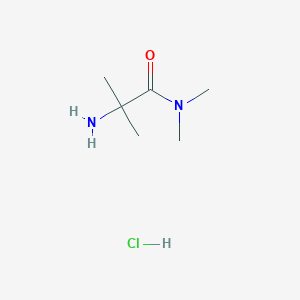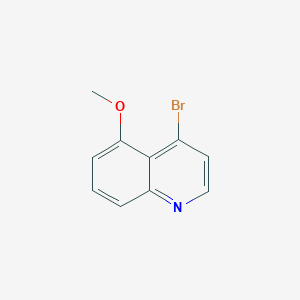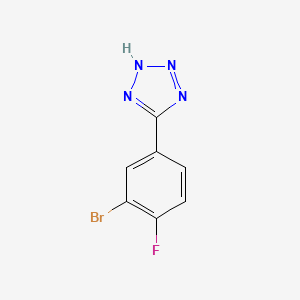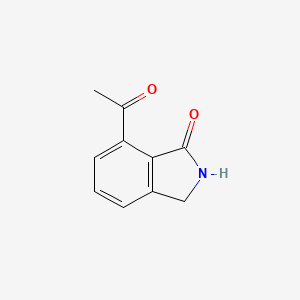![molecular formula C11H14FN B1441135 3-[(3-Fluorphenyl)methyl]pyrrolidin CAS No. 1000198-80-0](/img/structure/B1441135.png)
3-[(3-Fluorphenyl)methyl]pyrrolidin
Übersicht
Beschreibung
“3-[(3-Fluorophenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1000198-80-0 . It has a molecular weight of 179.24 and is a liquid at room temperature . It is also known as 3-(3-fluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of “3-[(3-Fluorophenyl)methyl]pyrrolidine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
“3-[(3-Fluorophenyl)methyl]pyrrolidine” is a liquid at room temperature . It has a molecular weight of 179.24 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring, eine Kernstruktur in „3-[(3-Fluorphenyl)methyl]pyrrolidin“, wird in der medizinischen Chemie häufig verwendet. Seine gesättigte Natur und sp3-Hybridisierung ermöglichen eine effiziente Erforschung des Pharmakophorraums, was zur Stereochemie von Molekülen beiträgt und die dreidimensionale Abdeckung erhöht . Diese Verbindung kann zur Herstellung neuartiger biologisch aktiver Verbindungen mit potenziellen therapeutischen Anwendungen verwendet werden.
Pharmakokinetische Optimierung
Modifikationen am Pyrrolidinring, wie beispielsweise die Einführung einer Methylgruppe an C-3, können metabolische Instabilität verhindern und somit bessere pharmakokinetische Profile verleihen . Dies ist entscheidend für die Entwicklung von Arzneimitteln mit günstigen Eigenschaften in Bezug auf Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität (ADME/Tox).
Stereoselektive Synthese
Die Stereogenität von Kohlenstoffen im Pyrrolidinring bedeutet, dass verschiedene Stereoisomere synthetisiert werden können. Diese Isomere können aufgrund ihrer unterschiedlichen Bindungsmodi an enantioselektive Proteine unterschiedliche biologische Profile aufweisen, was für die Entwicklung von Arzneimitteln mit spezifischer Zielselektion wichtig ist .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including “3-[(3-Fluorophenyl)methyl]pyrrolidine”, have significant potential in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds and drug candidates . They are present in many natural products and pharmacologically important agents . Future research could focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrrolidine derivatives, can affect a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Altering the coordinating groups of the ligands has been found to enhance their antiproliferative activity .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
3-[(3-Fluorophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known for its ability to interact with various enzymes, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 3-[(3-Fluorophenyl)methyl]pyrrolidine on cells are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to altered gene expression and changes in cellular metabolism . These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 3-[(3-Fluorophenyl)methyl]pyrrolidine exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways within the cell . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(3-Fluorophenyl)methyl]pyrrolidine can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 3-[(3-Fluorophenyl)methyl]pyrrolidine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to cellular structures and disruption of normal cellular function.
Metabolic Pathways
3-[(3-Fluorophenyl)methyl]pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(3-Fluorophenyl)methyl]pyrrolidine within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 3-[(3-Fluorophenyl)methyl]pyrrolidine is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRSFIRKVTHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696400 | |
| Record name | 3-[(3-Fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000198-80-0 | |
| Record name | 3-[(3-Fluorophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)


![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
